3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Azole, Pyrimidine, Pyran, and Furan Derivatives : A study explored the synthesis of various derivatives, including benzenesulfonamide, for potential applications in medicinal chemistry (Farag et al., 2011).
- Inhibition of Carbonic Anhydrases : Research on benzenesulfonamide derivatives investigated their role as inhibitors of human carbonic anhydrase isoforms, which is crucial in designing drugs for various diseases (Vaškevičienė et al., 2019).
- Anti-Breast Cancer Evaluation : A study synthesized N-(Guanidinyl)benzenesulfonamides and evaluated their anti-cancer activity, specifically against breast cancer cell lines (Ghorab et al., 2014).
- Antimicrobial Potential : The synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives with benzenesulfonamide and trifluoromethyl moieties were reported for their potential in antimicrobial applications (Chandak et al., 2013).
Molecular and Structural Studies
- Structural Design for Kinase Inhibition : A series of benzenesulfonamides were designed to selectively inhibit ZAK kinase, showing potential for therapeutic application in diseases like cardiac hypertrophy (Chang et al., 2017).
- Sulfonylurea Derivatives for Antidiabetic Activity : The preparation of sulfonylurea derivatives of pyrazoles showed potential antidiabetic activity, highlighting the compound's relevance in diabetes treatment (Soliman, 1979).
- Metal Coordination Ligands : Research on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their role as ligands for metal coordination, important in the development of coordination compounds (Jacobs et al., 2013).
Novel Applications and Studies
- Synthesis and Antioxidant Activities : The synthesis and characterization of Celecoxib derivatives, including those related to benzenesulfonamide, were studied for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
- Antimicrobial Agents Synthesis : A study focused on synthesizing new sulfonamide derivatives and evaluating their antimicrobial properties, contributing to the development of new antimicrobials (Abbas et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
This interaction could potentially alter the function of the target, leading to a change in the cellular response .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that similar compounds have linear pharmacokinetics within a certain concentration range . The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
It is known that similar compounds have shown potent activity against various diseases, suggesting that this compound may also have significant therapeutic effects .
Properties
IUPAC Name |
3,4-dimethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-22-16(8-9-20-22)15-6-4-13(11-19-15)12-21-27(23,24)14-5-7-17(25-2)18(10-14)26-3/h4-11,21H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICBGHKNUFMDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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